![molecular formula C11H10N4 B13339631 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile is a chemical compound that features a pyrazole ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then functionalized with an aminomethyl group. The final step involves the reaction of this intermediate with benzonitrile under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and the optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated pyrazoles.
Scientific Research Applications
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
- 3-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
- 3-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Uniqueness
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile is unique due to the presence of both the pyrazole ring and the benzonitrile group, which confer distinct chemical and biological properties. The pyrazole ring provides a versatile scaffold for chemical modifications, while the benzonitrile group enhances its stability and reactivity .
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[5-(aminomethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-2-1-3-10(6-9)15-11(8-13)4-5-14-15/h1-6H,8,13H2 |
InChI Key |
XKWPINQZNSPAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


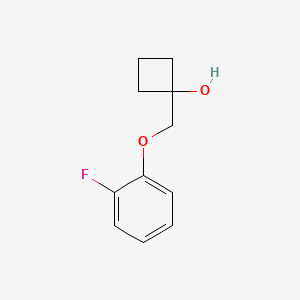
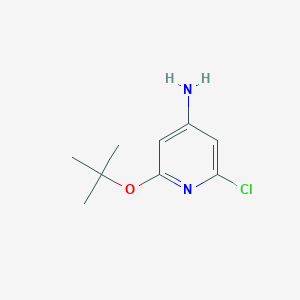
![Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13339562.png)
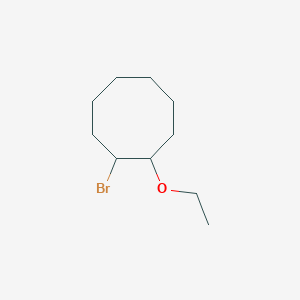
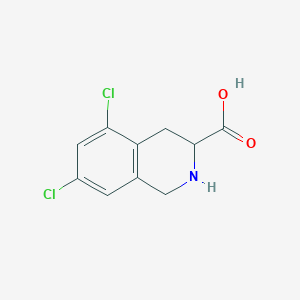
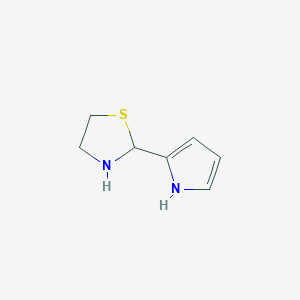
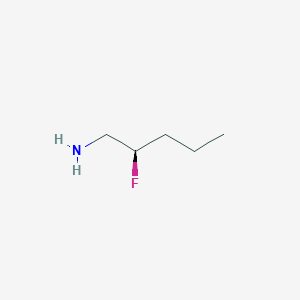
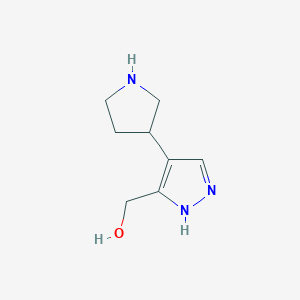
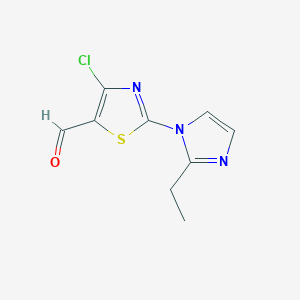
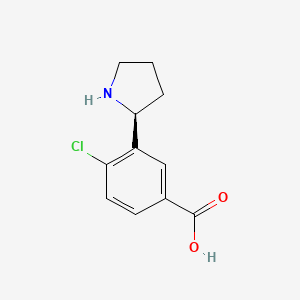
![1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13339613.png)
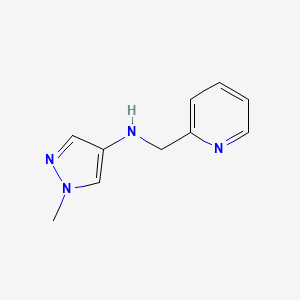
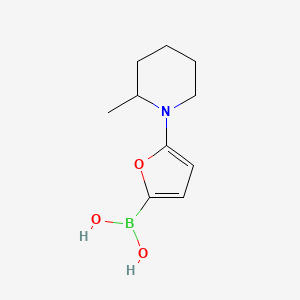
![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13339634.png)
